Cas no 1502145-49-4 (methyl 2-amino-4-oxo-4-(thiophen-2-yl)butanoate)
methyl 2-amino-4-oxo-4-(thiophen-2-yl)butanoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-amino-4-oxo-4-(thiophen-2-yl)butanoate
- EN300-1068848
- AKOS020184620
- 1502145-49-4
-
- Inchi: 1S/C9H11NO3S/c1-13-9(12)6(10)5-7(11)8-3-2-4-14-8/h2-4,6H,5,10H2,1H3
- InChI Key: YENKZGOOAZVBTD-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C(CC(C(=O)OC)N)=O
Computed Properties
- Exact Mass: 213.04596439g/mol
- Monoisotopic Mass: 213.04596439g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 97.6Ų
methyl 2-amino-4-oxo-4-(thiophen-2-yl)butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1068848-0.05g |
methyl 2-amino-4-oxo-4-(thiophen-2-yl)butanoate |
1502145-49-4 | 95% | 0.05g |
$719.0 | 2023-10-28 | |
| Enamine | EN300-1068848-0.1g |
methyl 2-amino-4-oxo-4-(thiophen-2-yl)butanoate |
1502145-49-4 | 95% | 0.1g |
$755.0 | 2023-10-28 | |
| Enamine | EN300-1068848-0.25g |
methyl 2-amino-4-oxo-4-(thiophen-2-yl)butanoate |
1502145-49-4 | 95% | 0.25g |
$789.0 | 2023-10-28 | |
| Enamine | EN300-1068848-0.5g |
methyl 2-amino-4-oxo-4-(thiophen-2-yl)butanoate |
1502145-49-4 | 95% | 0.5g |
$823.0 | 2023-10-28 | |
| Enamine | EN300-1068848-1.0g |
methyl 2-amino-4-oxo-4-(thiophen-2-yl)butanoate |
1502145-49-4 | 1g |
$813.0 | 2023-06-10 | ||
| Enamine | EN300-1068848-2.5g |
methyl 2-amino-4-oxo-4-(thiophen-2-yl)butanoate |
1502145-49-4 | 95% | 2.5g |
$1680.0 | 2023-10-28 | |
| Enamine | EN300-1068848-5.0g |
methyl 2-amino-4-oxo-4-(thiophen-2-yl)butanoate |
1502145-49-4 | 5g |
$2360.0 | 2023-06-10 | ||
| Enamine | EN300-1068848-10.0g |
methyl 2-amino-4-oxo-4-(thiophen-2-yl)butanoate |
1502145-49-4 | 10g |
$3500.0 | 2023-06-10 | ||
| Enamine | EN300-1068848-1g |
methyl 2-amino-4-oxo-4-(thiophen-2-yl)butanoate |
1502145-49-4 | 95% | 1g |
$857.0 | 2023-10-28 | |
| Enamine | EN300-1068848-5g |
methyl 2-amino-4-oxo-4-(thiophen-2-yl)butanoate |
1502145-49-4 | 95% | 5g |
$2485.0 | 2023-10-28 |
methyl 2-amino-4-oxo-4-(thiophen-2-yl)butanoate Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on methyl 2-amino-4-oxo-4-(thiophen-2-yl)butanoate
Methyl 2-Amino-4-Oxo-4-(Thiophen-2-Yl)Butanoate: A Comprehensive Overview
Methyl 2-amino-4-oxo-4-(thiophen-2-yl)butanoate, with the CAS number 1502145-49-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often abbreviated as MATA (Methyl 2-Amino-Thiophene Acetate), has garnered attention due to its unique structural features and potential applications in drug development and material science.
The molecular structure of methyl 2-amino-4-oxo-4-(thiophen-2-yl)butanoate is characterized by a thiophene ring fused with an amino acid derivative. The thiophene moiety, a five-membered aromatic ring containing two sulfur atoms, contributes to the compound's stability and reactivity. The amino acid component, specifically the gamma-amino acid derivative, adds functional diversity to the molecule, making it a versatile building block for various chemical transformations.
Recent studies have highlighted the potential of methyl 2-amino derivatives in medicinal chemistry. For instance, researchers have explored the use of MATA in designing inhibitors for key enzymes involved in metabolic disorders. The thiophene group has been shown to enhance bioavailability and target specificity, making it a valuable component in lead compound optimization.
In terms of synthesis, methyl 2-amino-thiophene derivatives can be prepared through several routes, including condensation reactions and enzymatic catalysis. One notable method involves the reaction of thiophene with amino acids under specific pH conditions, followed by methylation to form the ester group. This approach has been optimized to achieve high yields and purity levels, ensuring scalability for industrial applications.
The chemical properties of methyl 2-amino-thiophene butanoate are also worth noting. The compound exhibits moderate solubility in organic solvents and is stable under neutral conditions. Its reactivity is influenced by the electron-withdrawing groups present in the thiophene ring, which can facilitate various nucleophilic and electrophilic reactions.
From an application standpoint, methyl 2-amino-thiophene butanoate has shown promise in several areas:
- Pharmaceuticals: As mentioned earlier, its role in enzyme inhibition makes it a candidate for drug development against diseases such as diabetes and cancer.
- Materials Science: The compound's structural versatility allows it to be used as a precursor for advanced materials like polymers and nanoparticles.
- Agriculture: Research is ongoing into its potential as a plant growth regulator or pest control agent due to its bioactive properties.
Recent advancements in computational chemistry have further enhanced our understanding of methyl 2-amino-thiophene butanoate's behavior at the molecular level. Quantum mechanical simulations have provided insights into its electronic structure and interaction patterns with biological targets, aiding in the design of more effective derivatives.
In conclusion, methyl 2-amino-thiophene butanoate (CAS No. 1502145-49-4) stands out as a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique combination of structural features and functional groups positions it as a valuable tool for researchers aiming to develop innovative solutions in medicine and beyond.
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